molecular formula C17H23NO B2595759 1-[3-(3-Phenylpropyl)piperidin-1-yl]prop-2-en-1-one CAS No. 2361763-21-3

1-[3-(3-Phenylpropyl)piperidin-1-yl]prop-2-en-1-one

Cat. No.: B2595759
CAS No.: 2361763-21-3
M. Wt: 257.377
InChI Key: VAZDDOKHMYRDLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(3-Phenylpropyl)piperidin-1-yl]prop-2-en-1-one is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring attached to a phenylpropyl group and a prop-2-en-1-one moiety

Preparation Methods

The synthesis of 1-[3-(3-Phenylpropyl)piperidin-1-yl]prop-2-en-1-one can be achieved through several synthetic routes. One common method involves the reaction of chloro aldehydes, ketones, and piperidine under microwave irradiation. This one-pot, solvent-free, and catalyst-free procedure has been shown to produce high yields of the desired compound in shorter reaction times . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high efficiency and purity.

Chemical Reactions Analysis

1-[3-(3-Phenylpropyl)piperidin-1-yl]prop-2-en-1-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[3-(3-Phenylpropyl)piperidin-1-yl]prop-2-en-1-one has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[3-(3-Phenylpropyl)piperidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-[3-(3-Phenylpropyl)piperidin-1-yl]prop-2-en-1-one can be compared with other similar compounds, such as:

    1-Phenyl-3-(piperidin-1-yl)propan-1-one: This compound has a similar structure but lacks the prop-2-en-1-one moiety.

    3-Piperidinopropiophenone: Another related compound with a similar piperidine and phenylpropyl structure.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

1-[3-(3-phenylpropyl)piperidin-1-yl]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO/c1-2-17(19)18-13-7-12-16(14-18)11-6-10-15-8-4-3-5-9-15/h2-5,8-9,16H,1,6-7,10-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAZDDOKHMYRDLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCCC(C1)CCCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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